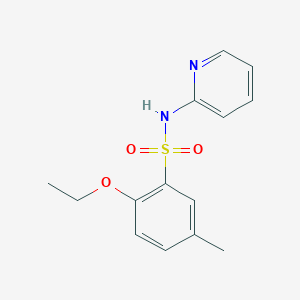
2-ethoxy-5-methyl-N-pyridin-2-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-5-methyl-N-pyridin-2-ylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name EPM-706, and it belongs to the class of sulfonamide compounds. EPM-706 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of EPM-706 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Specifically, EPM-706 has been found to inhibit the activity of a protein called STAT3, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory properties, EPM-706 has been found to have other biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties and has been studied for its potential use in treating oxidative stress-related diseases. EPM-706 has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EPM-706 in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, this compound has been found to be relatively stable and easy to handle in laboratory settings. However, one limitation of using EPM-706 is that it is a sulfonamide compound, which can be difficult to work with due to its potential for cross-reactivity with other compounds.
Direcciones Futuras
There are many potential future directions for research involving EPM-706. One area of interest is the development of new anticancer therapies based on the properties of this compound. Additionally, EPM-706 has been studied for its potential use in treating a variety of other diseases, including neurodegenerative diseases, inflammatory diseases, and oxidative stress-related diseases. Further research is needed to fully understand the mechanisms of action of EPM-706 and to determine its potential applications in these areas.
Métodos De Síntesis
The synthesis of EPM-706 involves a multistep process that starts with the reaction of 2-chloro-5-methylbenzenesulfonamide with ethyl pyridine-2-carboxylate. This reaction produces an intermediate compound that is then treated with sodium hydride and ethyl iodide to yield the final product, EPM-706.
Aplicaciones Científicas De Investigación
EPM-706 has been studied extensively for its potential applications in scientific research. This compound has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, EPM-706 has been found to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases.
Propiedades
IUPAC Name |
2-ethoxy-5-methyl-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-12-8-7-11(2)10-13(12)20(17,18)16-14-6-4-5-9-15-14/h4-10H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFMXXUEARCRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-5-methyl-N-pyridin-2-ylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[[2-[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]oxyacetyl]amino]benzoate](/img/structure/B7468733.png)
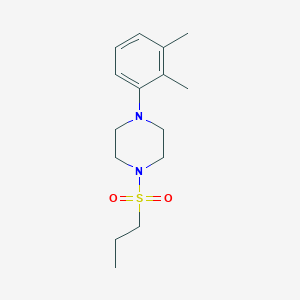
![2-(4-benzoylphenoxy)-N-[5-[(4-cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7468746.png)
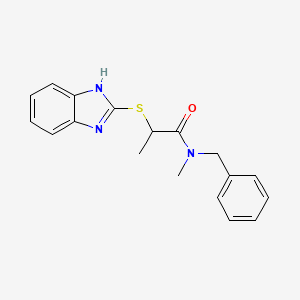
![3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468753.png)
![2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7468756.png)
![[2-[1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7468773.png)
![[2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate](/img/structure/B7468774.png)
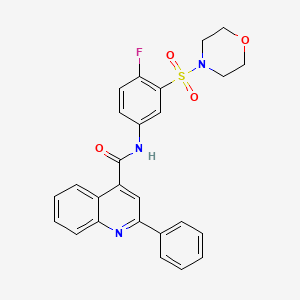

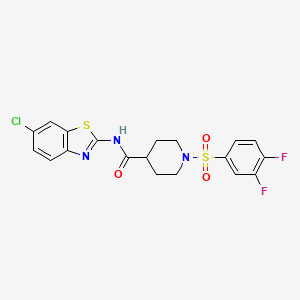
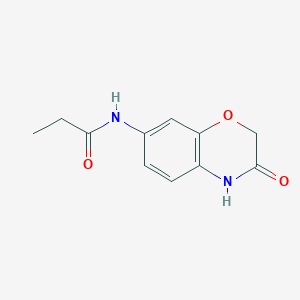
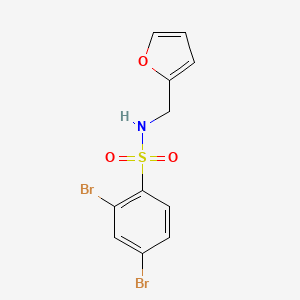
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B7468823.png)